Methyl 4-chlorothiazole-5-carboxylate
Description
Methyl 4-chlorothiazole-5-carboxylate (CAS: 1015591-57-7) is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 4 and a methyl ester group at position 5 . It is commercially available with a purity of ≥95% and is widely used as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites for further functionalization . The compound’s planar structure and electronic properties make it suitable for participation in cross-coupling reactions and nucleophilic substitutions.
Properties
IUPAC Name |
methyl 4-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMCXJJYDGJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions can yield thiazole derivatives . Another method involves the use of 2-aminothiazole derivatives, which are synthesized through various pathways, including the reaction of thiourea with α-haloketones .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Methyl 4-chlorothiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8)
- Structural Difference : The chlorine and ester groups are swapped (Cl at position 5, ester at position 4).
- Impact : This positional isomer exhibits a high similarity score (0.90) but distinct reactivity. The electron-withdrawing ester group at position 4 reduces electron density at position 2, making it less reactive toward electrophilic substitution compared to the parent compound .
- Applications : Preferred in syntheses requiring regioselective modifications at position 2.
Ethyl 4-chlorothiazole-5-carboxylate
Halogen and Functional Group Variants
2,4-Dichlorothiazole-5-carboxylic Acid (CAS: 62019-56-1)
- Structural Difference : Additional chlorine at position 2 and a carboxylic acid group at position 5.
- Impact : The dual chlorine substitution increases steric hindrance and acidity (pKa ~2.5), making it less soluble in organic solvents. It is often used in metal-catalyzed coupling reactions .
- Similarity Score : 0.85 .
4-Chlorothiazole-5-carbaldehyde (CAS: 104146-17-0)
Substituent-Modified Derivatives
Methyl 2-((tert-Butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate (CAS: 804482-36-8)
- Structural Difference: A Boc-protected amino group at position 2.
- Impact: The bulky tert-butoxy group enhances steric protection of the amino moiety, making it useful in peptide synthesis.
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
- Structural Difference: Thiazole replaced with isoxazole; amino and methoxy groups added.
- Impact: The amino group facilitates hydrogen bonding, improving crystallinity. Isoxazole’s lower aromaticity compared to thiazole reduces thermal stability .
Ester Variants
Biological Activity
Methyl 4-chlorothiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, characterized by its unique molecular structure, which includes both sulfur and nitrogen atoms in a five-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C6H5ClN2O2S
- Molecular Weight : 192.64 g/mol
- Structure : The compound features a methyl ester group and a chlorinated thiazole ring, which contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound interacts with various molecular targets within biological systems. These interactions may lead to significant therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.
- Anticancer Potential : The compound's structure allows it to act on specific cancer pathways. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including leukemia and prostate cancer .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study focused on the antimicrobial activity of thiazole derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
- Anticancer Activity : In vitro tests demonstrated that this compound induced apoptosis in K562 leukemia cells, with an IC50 value of approximately 0.78 µM. Mechanistic studies indicated that this effect was mediated through caspase activation and modulation of Bcl-2 family proteins .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 0.78 |
| RPMI-8226 (Leukemia) | 0.08 |
| Prostate Cancer | 3.51 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
